molecular formula C10H20N6O4 B1337711 Glycine, glycyl-L-arginyl- CAS No. 55033-47-1

Glycine, glycyl-L-arginyl-

Cat. No.: B1337711
CAS No.: 55033-47-1
M. Wt: 288.3 g/mol
InChI Key: RJIVPOXLQFJRTG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, glycyl-L-arginyl- is a dipeptide composed of glycine and L-arginine. This compound is known for its significant role in various biological processes, including protein synthesis and cellular signaling. Glycine is the simplest amino acid, while L-arginine is a semi-essential amino acid involved in the urea cycle and nitric oxide production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, glycyl-L-arginyl- typically involves the coupling of glycine and L-arginine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of glycine, glycyl-L-arginyl- may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycine, glycyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or nitric oxide synthase (NOS) enzymes.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Electrophiles such as alkyl halides.

Major Products

    Oxidation: Nitric oxide and citrulline.

    Reduction: Reduced peptide forms.

    Substitution: Alkylated peptides.

Scientific Research Applications

Glycine, glycyl-L-arginyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycine, glycyl-L-arginyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Arginylglycylaspartic acid (RGD): Another dipeptide with cell adhesion properties.

    Glycylglycine: A simpler dipeptide used in buffer solutions.

    Lysyl-aspartic acid: Known for its antimicrobial properties

Uniqueness

Glycine, glycyl-L-arginyl- is unique due to its dual role in nitric oxide production and protein synthesis. Its combination of glycine and arginine residues allows it to participate in diverse biochemical processes, making it a versatile compound in research and industrial applications.

Biological Activity

Glycine, along with its dipeptide glycyl-L-arginyl-, has garnered significant attention in recent biological research due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of these compounds, supported by data tables and case studies.

Overview of Glycine and Glycyl-L-Arginyl-

Glycine is the simplest amino acid, characterized by a single hydrogen atom as its side chain. It plays critical roles in protein synthesis and is particularly abundant in collagen. Glycyl-L-arginyl- , a dipeptide formed from glycine and L-arginine, is known for its enhanced biological activity compared to its constituent amino acids.

1. Antimicrobial Properties

Recent studies have demonstrated that both glycine and glycyl-L-arginyl- exhibit antimicrobial properties. A study investigating the antimicrobial effects of glycine and glycyl-glycine revealed that:

  • Glycine inhibited biofilm formation in Escherichia coli BL21.
  • Glycyl-glycine showed significant antimicrobial activity against Staphylococcus epidermidis and Proteus mirabilis at concentrations as low as 400 mg/mL, with biofilm inhibition rates reaching 82.05% against Candida tropicalis at sub-MIC levels .
CompoundConcentration (mg/mL)Inhibition Rate (%)Target Organism
Glycine1000Staphylococcus epidermidis
Glycyl-Glycine40082.05Candida tropicalis
Glycyl-Glycine20052.87Staphylococcus epidermidis

2. Anticancer Effects

Both glycine and glycyl-L-arginyl- have shown promise in anticancer research. The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines:

  • Glycine demonstrated cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.
  • Glycyl-L-arginyl-, while less studied, is hypothesized to enhance the cytotoxic effects due to the presence of arginine, which is known for its role in cell signaling and apoptosis .

The mechanisms underlying the biological activities of glycine and glycyl-L-arginyl- can be summarized as follows:

Anti-inflammatory Effects

Glycine has been shown to exert anti-inflammatory actions by modulating macrophage activity, suppressing the production of inflammatory cytokines, and stabilizing membrane potentials . This could contribute to its protective effects against various inflammatory diseases.

Immunomodulatory Effects

Research indicates that glycine may enhance immune responses by acting on specific receptors in immune cells, leading to decreased inflammation and improved tissue repair mechanisms .

Cytoprotective Effects

Glycine protects tissues from ischemia/reperfusion injury, a common issue in surgical procedures and organ transplants. This property is attributed to its ability to stabilize cellular membranes and prevent necrotic cell death .

Case Studies

  • Antimicrobial Efficacy : A study on the antimicrobial properties of glycyl-glycine demonstrated its effectiveness against multiple clinical isolates, emphasizing its potential as a therapeutic agent for biofilm-associated infections .
  • Cytotoxicity Assessment : In vitro studies have shown that glycine significantly reduces cell viability in cancer cell lines, suggesting a potential role in cancer therapy. The IC50 values for HeLa cells were noted at concentrations lower than previously reported for other amino acids .

Properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIVPOXLQFJRTG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427211
Record name Glycine, glycyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55033-47-1
Record name Glycine, glycyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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